

Discovery and history of N-methylated indazoles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

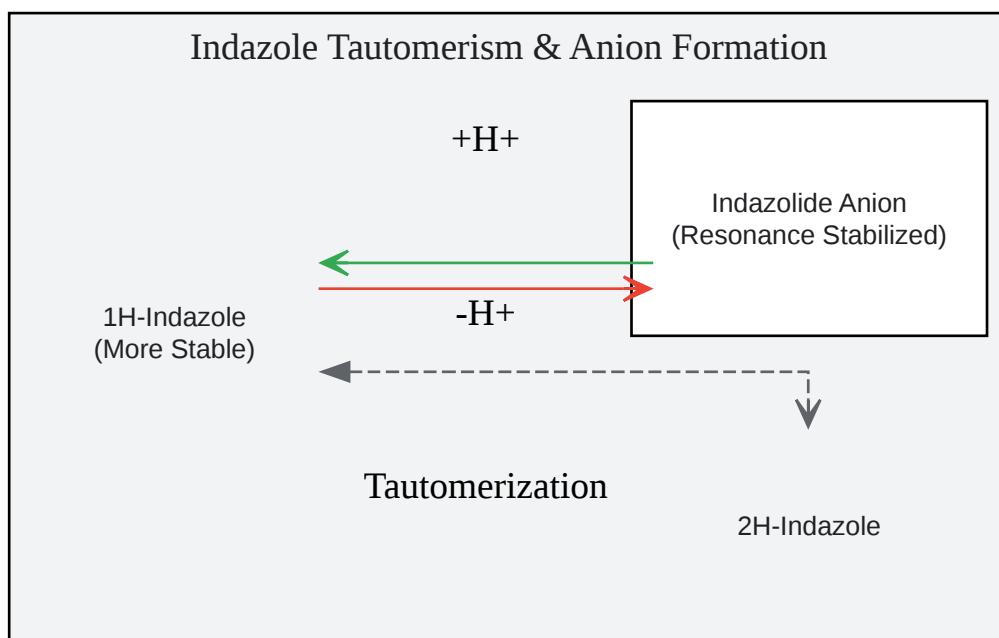
Compound Name: *4-Bromo-1-methyl-1H-indazole*

Cat. No.: *B1290183*

[Get Quote](#)

An In-Depth Technical Guide to the Discovery and History of N-Methylated Indazoles

Abstract


The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[\[1\]](#)[\[2\]](#) The strategic functionalization of its two nitrogen atoms is a critical determinant of a molecule's biological activity and physicochemical properties. N-methylation, in particular, has been a central theme in the development of indazole-based therapeutics. However, the inherent tautomerism and ambident nucleophilicity of the indazole ring present a formidable challenge in achieving regioselective methylation, leading to mixtures of N1 and N2 isomers.[\[3\]](#)[\[4\]](#) This guide provides a comprehensive exploration of the historical evolution of N-methylated indazoles, from the initial discovery of the parent heterocycle to the development of sophisticated, regioselective synthetic protocols. We will dissect the underlying chemical principles that govern selectivity, detail field-proven experimental methodologies, and examine the profound impact of N-methylation on the pharmacological profiles of key indazole derivatives.

The Genesis: Discovery of the Indazole Core

The history of indazoles begins with the pioneering work of Nobel laureate Emil Fischer, who first reported the synthesis of an indazole derivative in 1883.[\[5\]](#)[\[6\]](#) His initial approach involved the thermal cyclization of ortho-hydrazino cinnamic acid to produce indazolone.[\[2\]](#)[\[5\]](#) This foundational discovery opened the door to a new class of nitrogen-containing heterocycles.

Following Fischer's work, a variety of methods for constructing the core indazole ring were developed, establishing the necessary precursors for subsequent functionalization studies.

Indazole can exist in three tautomeric forms: the 1H-indazole, 2H-indazole, and the less common 3H-indazole.^{[7][8]} The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.^{[1][8]} This equilibrium is central to the chemistry of indazoles, as the deprotonation of either tautomer under basic conditions generates a resonance-stabilized indazolide anion, an ambident nucleophile with reactivity at both the N1 and N2 positions. This duality is the root of the primary challenge in its functionalization.

[Click to download full resolution via product page](#)

Caption: Tautomeric equilibrium of indazole and formation of the ambident indazolide anion.

The Regioselectivity Problem: Navigating N1 vs. N2 Methylation

Direct alkylation of the indazole ring with a methylating agent like methyl iodide or dimethyl sulfate typically yields a mixture of the N1-methyl and N2-methyl regioisomers.^{[4][9]} The ratio of these products is highly dependent on a subtle interplay of factors including the base, solvent, temperature, and the electronic and steric nature of substituents on the indazole core.

[3][10] This lack of selectivity complicates purification, reduces yields, and hinders the efficient development of specific, single-isomer drug candidates.

Early investigations revealed that reaction conditions could influence the isomeric ratio, hinting at the possibility of achieving either kinetic or thermodynamic control.

- Kinetic Control: The reaction pathway with the lower activation energy is favored, leading to the kinetically preferred product. This is often achieved at lower temperatures with specific reagent combinations.
- Thermodynamic Control: The reaction is allowed to reach equilibrium, favoring the formation of the most stable product. The N1-substituted indazole is generally the more thermodynamically stable isomer.[10]

The quest for predictable and high-yielding regioselective methylation methods became a central focus for synthetic and medicinal chemists working with this scaffold.

The Evolution of Synthetic Strategies

N1-Selective Methylation: Taming the Thermodynamic Product

Achieving high selectivity for the N1-position hinges on creating conditions that favor the formation of the thermodynamically most stable product. A widely adopted and validated protocol involves the use of a strong, non-coordinating base in a moderately polar aprotic solvent.

Causality: Sodium hydride (NaH) in tetrahydrofuran (THF) has proven to be a robust system for N1-alkylation.[10][11] NaH, an irreversible base, completely deprotonates the indazole to form the sodium indazolide salt. In a solvent like THF, the sodium cation is thought to coordinate preferentially with the N2 nitrogen and any proximal electron-rich groups (e.g., a C3-ester), sterically hindering the approach of the electrophile to the N2 position.[11][12] This directs the incoming methylating agent to the more accessible and nucleophilic N1 position, leading to the thermodynamically favored product with high selectivity.[10]

Experimental Protocol: General Procedure for N1-Selective Methylation

- Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
- Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
- Alkylation: Cool the mixture back to 0 °C and add the methylating agent (e.g., methyl iodide, 1.1 equiv) dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
- Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
- Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: Workflow for a typical N1-selective methylation protocol.

N2-Selective Methylation: Accessing the Kinetic Isomer

While N1-alkylation is often desired, numerous potent bioactive molecules, such as the precursor to the anticancer drug Pazopanib, are N2-substituted.^{[4][13]} Therefore, developing reliable methods for N2-selective methylation has been equally crucial.

Case Study: Synthesis of Pazopanib Intermediate The synthesis of 2,3-dimethyl-6-nitro-2H-indazole is a prime example of industrially relevant, selective N2-methylation.^[13] While early methods using methyl iodide often gave poor yields or mixtures, modern protocols leverage different reagents to favor the kinetic N2 product.^[14] Conditions employing dimethyl carbonate (DMC) as a greener methylating agent with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) in DMF have proven effective.^[13]

Causality: The preference for N2-alkylation under these conditions is less straightforward than the N1 case and is often substrate and condition-dependent. In polar aprotic solvents like DMF, the cation is well-solvated, leading to a "freer" indazolide anion where the N2 position, often bearing a higher partial negative charge, can be more kinetically reactive. The choice of a milder base and specific electrophile can tip the balance away from the thermodynamic pathway. Other methods, such as the Mitsunobu reaction, also frequently show a preference for the N2 position.[\[4\]](#)[\[10\]](#)

Experimental Protocol: N2-Selective Methylation of 3-Methyl-6-nitro-1H-indazole[\[13\]](#)

- Preparation: Dissolve 3-methyl-6-nitro-1H-indazole (1.0 equiv) and triethylenediamine (DABCO) (1.0 equiv) in N,N-Dimethylformamide (DMF).
- Stirring: Stir the reaction mixture at room temperature for 15 minutes.
- Addition of Reagent: Slowly add dimethyl carbonate (DMC) (1.2 equiv) dropwise to the mixture.
- Heating: Heat the reaction system to reflux temperature and maintain stirring for approximately 6 hours, monitoring progress by TLC.
- Work-up: Upon completion, cool the reaction mixture and pour it into water.
- Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the crude product.
- Purification: Recrystallize or purify the crude solid by column chromatography to obtain pure 2,3-dimethyl-6-nitro-2H-indazole.

Caption: Workflow for N2-selective methylation using DMC/DABCO.

Summary of Methylation Conditions and Regioselectivity

The choice of reagents and conditions is paramount in directing the regiochemical outcome of indazole methylation. The following table summarizes representative conditions and their observed selectivity.

Starting Indazole	Methylating Agent	Base	Solvent	Temperature	N1:N2 Ratio	Reference
3-CO ₂ Me-1H-indazole	n-pentyl bromide	NaH	THF	50 °C	>99 : <1	[10]
3-CO ₂ Me-1H-indazole	n-pentyl bromide	K ₂ CO ₃	DMF	80 °C	55 : 45	[10]
6-Nitro-1H-indazole	MeI	(none)	Sealed Tube	100 °C	N2 selective	[14]
6-Nitro-1H-indazole	Me ₂ SO ₄	KOH	(not specified)	45 °C	~1 : 1	[14]
3-Me-6-NO ₂ -1H-indazole	Dimethyl Carbonate	DABCO	DMF	Reflux	N2 selective	[13]
5-Br-3-CO ₂ Me-1H-indazole	MeI	K ₂ CO ₃	DMF	RT	44 : 40	[4]

*Note: n-pentyl bromide is used as a representative alkylating agent in this study, but the principle of regioselectivity extends to methylation.

Pharmacological Significance of N-Methylated Indazoles

The specific placement of a methyl group on the N1 or N2 nitrogen can have a dramatic effect on a molecule's biological activity. This is because the nitrogen atom and its substituent are often involved in crucial hydrogen bonding or hydrophobic interactions within the binding pocket of a target protein, such as a kinase.[15]

- Axitinib & Pazopanib: These are FDA-approved tyrosine kinase inhibitors used in cancer therapy.[8][15] Pazopanib's synthesis involves a key N2-methylated intermediate,

highlighting the importance of this isomer class.[4][13]

- Niraparib: An anti-cancer drug used for treating ovarian cancer, it features a substituted 1H-indazole core, demonstrating the therapeutic relevance of the N1-H/N1-substituted scaffold. [1][8]
- Benzydamine: A well-known non-steroidal anti-inflammatory drug (NSAID), is an N1-substituted indazole derivative.[2][5]
- Granisetron: An antiemetic agent used to prevent chemotherapy-induced nausea, is another example of a bioactive N1-substituted indazole.[8][16]

The distinct biological profiles of N1 versus N2 isomers underscore the necessity for chemists to have precise and reliable synthetic tools to access either regioisomer selectively.

Conclusion

The journey from Emil Fischer's initial synthesis to the highly sophisticated, regioselective N-methylation protocols of today illustrates a remarkable progression in synthetic organic chemistry. The challenge posed by the ambident nature of the indazole anion has spurred the development of a diverse toolkit that allows researchers to exert fine control over the reaction outcome. By understanding the principles of kinetic and thermodynamic control and the nuanced effects of reagents, solvents, and substituents, chemists can now confidently target either the N1 or N2 position. This mastery is not merely an academic exercise; it is a critical enabling technology in drug discovery, allowing for the systematic exploration of structure-activity relationships and the efficient, large-scale synthesis of life-saving, single-isomer indazole-based medicines.

References

- Cretin, L., Gibert, F., & Cantagrel, F. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. *Pharmaceuticals*, 15(3), 356. [Link]
- Sharma, S., Singh, P., & Sharma, A. (2021). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. *Journal of Chemical and Pharmaceutical Research*, 13(5), 1-15. [Link]
- Sahu, P. K., Sahu, P. K., & Dash, R. N. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. *Drug Development Research*, 83(7), 1469-1504. [Link]

- Kumar, R., Arif, M., & Siddiqui, Z. N. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. *RSC Medicinal Chemistry*, 14(1), 18-42. [\[Link\]](#)
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (2023).
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). *Caribbean Journal of Science and Technology*. [\[Link\]](#)
- Taylor, C. G., et al. (2024). Development of a selective and scalable N1-indazole alkylation. *RSC Advances*, 14, 6023-6029. [\[Link\]](#)
- Development of a selective and scalable N1-indazole alkylation. (2024).
- Taylor, C. G., et al. (2024).
- Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. (2023).
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regiosomeric distribution. *Beilstein Journal of Organic Chemistry*, 17, 1183–1194. [\[Link\]](#)
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regiosomeric distribution. *Beilstein Journals*. [\[Link\]](#)
- Alam, M. S., & Keating, M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. *Beilstein Journal of Organic Chemistry*, 20, 1038-1051. [\[Link\]](#)
- de Oliveira, C. S., et al. (2005). Pharmacological properties of indazole derivatives: recent developments. *Mini reviews in medicinal chemistry*, 5(10), 915-26. [\[Link\]](#)
- Alam, M. S., & Keating, M. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Synthesis of Novel N1 and N2 Indazole Derivatives. (2014).
- Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. *European Journal of Medicinal Chemistry*, 90, 707-731. [\[Link\]](#)
- Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2013).
- Synthetic route for N-methyl-3-aryl indazoles. (2023).
- Pharmacological Properties of Indazole Derivatives: Recent Developments. (2005).
- Indazole. (n.d.). *Wikipedia*.
- Structure and synthesis of indazole. (2022).
- Indazole From Natural Resources And Biological Activity. (2022).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regiosomeric distribution. (2021).
- Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (2002). *The Journal of Physical Chemistry A*, 106(15), 3789–3795. [\[Link\]](#)

- Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. (2023). Bohrium. [Link]
- Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. *Organic Letters*, 16(11), 3114–3117. [Link]
- Pellegrin, V., Fruchier, A., & Elguero, J. (1981).
- Palmer, M. H., et al. (1981). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. *Journal of the Chemical Society, Perkin Transactions 2*, 1695-1703. [Link]
- Keating, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regiosomeric distribution. University College Cork. [Link]
- The Indispensable Role of 5-Methyl-1H-indazole in Organic Synthesis. (n.d.). Syncrom. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjpscitech.com [caribjpscitech.com]
- 6. researchgate.net [researchgate.net]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- To cite this document: BenchChem. [Discovery and history of N-methylated indazoles]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1290183#discovery-and-history-of-n-methylated-indazoles\]](https://www.benchchem.com/product/b1290183#discovery-and-history-of-n-methylated-indazoles)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com